
3,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 404.46 g/mol.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Agents
The synthesis and evaluation of compounds related to 3,5-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide have indicated their potential as antipsychotic agents. One study focused on compounds with variations in the methoxy group orientation and their affinity for the dopamine D-2 receptor, which is critical in antipsychotic drug action. These compounds, notably lacking o-hydroxy groups, displayed a balanced potency in vitro and in vivo, suggesting a lower tendency to induce extrapyramidal side effects, a common issue with antipsychotic medications (Högberg et al., 1990).
Radiopharmaceutical Synthesis
Another significant application is in the synthesis of radiopharmaceuticals for neuroimaging. Compounds derived from this chemical family have been synthesized for the preparation of radiolabeled agents targeting dopamine receptors, aiding in the diagnosis and study of neurological disorders. The synthesis method reported offers a high yield and straightforward approach, making it valuable for developing diagnostic agents (Bobeldijk et al., 1990).
Anti-inflammatory and Analgesic Agents
Research has also explored the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives of the chemical structure , for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) with significant selectivity and potency, offering potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antidiabetic Potential
In the realm of metabolic disorders, specific derivatives have been identified as potent anti-diabetic agents, enhancing glucose uptake in muscle cells and expressing proteins involved in glucose metabolism. Such findings highlight the potential of these compounds in treating diabetes through mechanisms involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways, demonstrating a promising avenue for anti-diabetic drug development (Hwang et al., 2014).
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-4-5-15(10-16)22-12-14(9-19(22)23)21-20(24)13-7-17(26-2)11-18(8-13)27-3/h4-8,10-11,14H,9,12H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKSHWWFWVONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)


![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

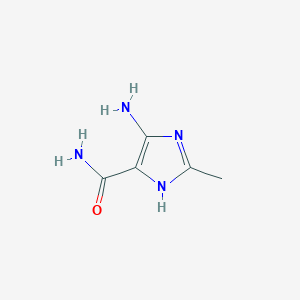
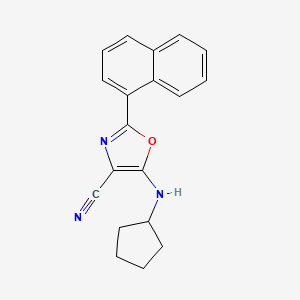
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

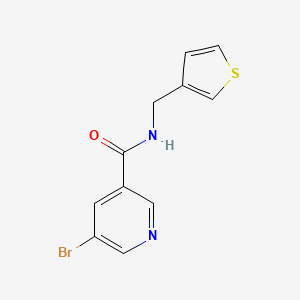
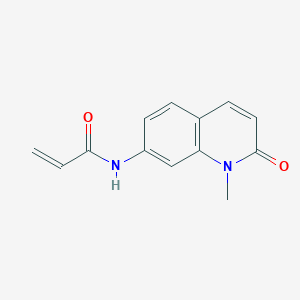
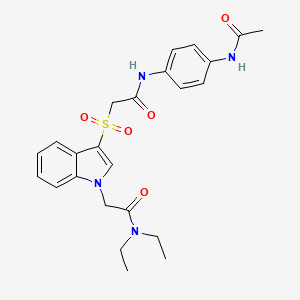
![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)